molecular formula C14H21N3OS B4618475 N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide

N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide

Cat. No.: B4618475
M. Wt: 279.40 g/mol
InChI Key: PJBORVQLAWTCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H21N3OS and its molecular weight is 279.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.14053348 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Studies have demonstrated the effectiveness of thiosemicarbazides in inhibiting the corrosion of mild steel in acidic media. These compounds, including N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide, adsorb onto the metal surface, forming a protective layer that significantly reduces corrosion rates. The adsorption process follows the Langmuir adsorption isotherm, suggesting a strong and specific interaction between the inhibitor molecules and the metal surface (Ebenso, Isabirye, & Eddy, 2010).

Antioxidant Activity

Hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antioxidant activities. These compounds exhibit excellent antioxidant properties, as evidenced by their ability to scavenge free radicals. This activity is particularly relevant in the development of new therapeutic agents for diseases caused by oxidative stress (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).

Electrochemical Analysis

This compound has been utilized in the modification of carbon paste electrodes to improve the electrochemical detection of epinephrine, demonstrating its role in enhancing analytical methods for the selective determination of biomolecules. This application is vital for developing sensitive and selective sensors for clinical diagnostics (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).

DNA Binding and Antimicrobial Activity

Research has explored the DNA binding capabilities of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, indicating potential applications in antimicrobial and anticancer therapies. These findings suggest that compounds like this compound could play a role in the development of new therapeutic agents (Farghaly, Alnaja, El‐Ghamry, & Shaaban, 2020).

Molecular Modeling and Biological Evaluation

Molecular modeling studies of mixed ligand complexes of Cu(II), Ni(II), and Co(II) based on thiosemicarbazone and 1,10-phenanthroline have provided insights into the structural and electronic factors influencing their biological activities, including antimicrobial effects. These studies aid in understanding the interaction mechanisms at the molecular level, paving the way for the design of more effective compounds (AlJahdali & El-Sherif, 2013).

Properties

IUPAC Name

1-(4-butylphenyl)-3-(propanoylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-3-5-6-11-7-9-12(10-8-11)15-14(19)17-16-13(18)4-2/h7-10H,3-6H2,1-2H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBORVQLAWTCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide
Reactant of Route 5
N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide
Reactant of Route 6
N-(4-butylphenyl)-2-propionylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.